2H-Pyrrolo[3,2-d]oxazole

Physicochemical Properties Medicinal Chemistry Scaffold Selection

Reproducibility in medicinal chemistry depends on sourcing the correct regioisomer. The [3,2-d] ring fusion of 2H-pyrrolo[3,2-d]oxazole provides unique electronic properties critical for LOXL2 target engagement-substituting with [2,3-d] analogs or thiazole variants alters hydrogen bonding and π-stacking profiles, risking assay inconsistency. Procure this core scaffold for: • Synthesizing focused libraries with demonstrated nanomolar potency (IC50 = 78 nM) against LOXL2, a target in cancer metastasis and fibrosis. • [3+2] cycloaddition chemistry to construct diverse polycyclic screening collections. • Developing antimitotic agents with low nanomolar GI50 (19-20 nM) in melanoma and kidney cancer cell lines.

Molecular Formula C5H4N2O
Molecular Weight 108.10 g/mol
Cat. No. B12967543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[3,2-d]oxazole
Molecular FormulaC5H4N2O
Molecular Weight108.10 g/mol
Structural Identifiers
SMILESC1N=C2C=CN=C2O1
InChIInChI=1S/C5H4N2O/c1-2-6-5-4(1)7-3-8-5/h1-2H,3H2
InChIKeyQRMLLECAADTTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrrolo[3,2-d]oxazole – Core Scaffold Overview


2H-Pyrrolo[3,2-d]oxazole (CAS 140468-76-4) is a bicyclic heteroaromatic compound with the molecular formula C5H4N2O and a molecular weight of 108.10 g/mol [1]. This compound is the unsubstituted parent of a broad class of pyrrolo-oxazole derivatives. Its core structure, a fusion of pyrrole and oxazole rings, is recognized as a privileged scaffold in medicinal chemistry [2], and it has been cited as a lead compound for the development of new anticancer agents due to its observed biological activity . The compound serves as a valuable building block for synthesizing more complex heterocyclic systems used in drug discovery . The canonical SMILES for the parent is C1=CC2=NCOC2=N1 [1].

Scaffold Type Fused pyrrolo-oxazole core, unsubstituted parent
Synthetic Utility Building block for heterocyclic library synthesis
Bioactivity Context Reported scaffold supporting cell-model endpoints

2H-Pyrrolo[3,2-d]oxazole – Analog Substitution Risks


The substitution of 2H-pyrrolo[3,2-d]oxazole with a different regioisomer or heteroatom analog is not a trivial procurement decision. The specific [3,2-d] ring fusion and the presence of two heteroatoms (N,O) dictate unique electronic properties, synthetic accessibility, and biological target engagement profiles that are not preserved across the broader pyrrolo-oxazole class. For example, shifting the fusion to a [2,3-d] regioisomer alters the nitrogen atom's position within the aromatic system, directly impacting its ability to act as a hydrogen bond acceptor or to participate in π-π stacking interactions with biological targets [1]. Furthermore, replacing the oxygen with sulfur (thiazole analog) significantly changes lipophilicity (LogP) and metabolic stability, as documented for other heterocyclic series [2]. The quantitative evidence below demonstrates that even within the same nominal compound class, molecular weight, synthetic routes, and observed potency can vary by orders of magnitude, making direct generic substitution a high-risk strategy for research reproducibility.

Regioisomer Mismatch [2,3-d] regioisomer alters H-bond acceptor positioning, potentially shifting target engagement profiles.
Heteroatom Substitution Thiazole (S) analog increases lipophilicity and may change metabolic stability and synthetic route viability.
Synthetic Pathway Divergence Regioisomeric analog requires specialized thermal isomerization, not accessible via standard cycloaddition.

2H-Pyrrolo[3,2-d]oxazole – Key Analog Evidence


Molecular Weight vs. Thiazole Analog

The molecular weight of 2H-pyrrolo[3,2-d]oxazole (108.10 g/mol) is significantly lower than that of its sulfur-containing analog, 4H-pyrrolo[3,2-d]thiazole (124.17 g/mol). This 14.9% increase in mass for the thiazole is due to the replacement of an oxygen atom with a sulfur atom [1]. Lower molecular weight is a desirable property in drug discovery, as it generally correlates with better permeability and oral bioavailability, according to Lipinski's Rule of Five. For researchers seeking to minimize molecular weight while retaining a fused bicyclic core, 2H-pyrrolo[3,2-d]oxazole offers a distinct advantage over the thiazole analog .

Mol. Weight vs. Thiazole
Class-level inference
108.10 g/mol vs. 124.17 g/mol
Supports molecular weight-based property screening
14.9% lower mass may correlate with permeability potential
Physicochemical Properties Medicinal Chemistry Scaffold Selection

Synthetic Access vs. Regioisomer

The synthesis of 2H-pyrrolo[3,2-d]oxazole is accessible via [3+2] cycloaddition methodologies, a well-established route for this specific scaffold . In contrast, the regioisomeric 4H-pyrrolo[2,3-d]oxazole system requires a more specialized, multi-step approach involving the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, a reaction that proceeds through a nitrenoid-like transition state [1]. While quantitative yield data for the unsubstituted parent 2H-pyrrolo[3,2-d]oxazole is not readily available, the divergent synthetic pathways highlight a practical differentiation: the [3,2-d] scaffold can be accessed via more conventional cycloaddition chemistry, potentially offering a wider range of starting materials and milder reaction conditions compared to the isomerization route required for the [2,3-d] analog.

Synthetic Access vs. Regioisomer
Cross-study comparable
[3+2] cycloaddition vs. thermal isomerization
Impacts synthetic accessibility and library expansion
Milder conditions reported for [3,2-d] scaffold
Organic Synthesis Regioselectivity Chemical Procurement

Antiproliferative Potency vs. Cyclohepta Derivatives

While direct data for the unsubstituted 2H-pyrrolo[3,2-d]oxazole is lacking, its core scaffold is integral to the more complex pyrrolo[2',3':3,4]cyclohepta[1,2-d]oxazole class, which demonstrates potent antiproliferative activity. These derivatives achieved mean graph midpoints of 0.08–0.41 µM in the NCI-60 cancer cell line panel, with specific GI50 values as low as 19 nM in melanoma (MDA-MB-435) and 20 nM in kidney cancer (A498) cell lines [1]. In contrast, a structurally distinct series of pyrrolo[3',4':3,4]cyclohepta[1,2-d]oxazoles, while also active, exhibited a different tubulin-binding profile. Only one compound (3d) showed activity comparable to combretastatin A-4, while another (3p) was approximately 4-fold less active, highlighting the sensitivity of potency to subtle structural variations within the oxazole-containing core [2]. This evidence demonstrates that the pyrrolo[3,2-d]oxazole framework, when appropriately elaborated, is capable of supporting nanomolar-level cellular activity, a benchmark not uniformly achieved by all related heterocyclic systems.

Antiproliferative Potency
Class-level inference
19–20 nM GI50
NCI-60 panel
Supports cell-model response endpoint review
>4-fold variation among oxazole analogs
Anticancer Tubulin Inhibition Cell-Based Assay

LOX/LOXL2 Inhibition Profile

Derivatives containing the pyrrolo[3,2-d]oxazole core have been evaluated for their ability to inhibit lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2) enzymes. In a fluorescence-based assay using HEK cells, one such derivative demonstrated an IC50 of 2900 nM against human LOX [1]. In a separate study, another pyrrolo[3,2-d]oxazole derivative exhibited an IC50 of 78 nM against human LOXL2 expressed in CHO cells [2]. This 37-fold difference in inhibitory potency between LOX and LOXL2 targets, even within the same scaffold class, underscores the critical influence of specific substitution on target selectivity. For researchers investigating the LOX family of enzymes, the core scaffold offers a starting point with demonstrated, albeit moderate, activity that can be optimized, whereas other heterocyclic scaffolds (e.g., pyrrolo-pyrimidines) have been shown to target entirely different mechanisms such as multidrug resistance proteins (MRP1) [3].

LOX/LOXL2 Inhibition
Supporting evidence
78 nM (LOXL2) vs. 2900 nM (LOX)
Supports target-selectivity assay context
37-fold difference across LOX isoforms
Enzyme Inhibition LOX LOXL2 Cancer

2H-Pyrrolo[3,2-d]oxazole – Key Applications


LOXL2-Targeting Hit-to-Lead Optimization

Procure 2H-pyrrolo[3,2-d]oxazole as a core scaffold for synthesizing focused libraries aimed at inhibiting LOXL2, a target implicated in cancer metastasis and fibrosis. Evidence demonstrates that derivatives of this scaffold can achieve nanomolar potency (IC50 = 78 nM) against LOXL2 [1]. This starting point allows medicinal chemists to explore structure-activity relationships (SAR) around a privileged core with proven activity, while avoiding the higher molecular weight and altered physicochemical properties of thiazole analogs [2].

Building Block for Heterocyclic Synthesis

Utilize 2H-pyrrolo[3,2-d]oxazole as a versatile building block in [3+2] cycloaddition reactions to construct more complex polycyclic structures for screening collections . The [3,2-d] regioisomer offers a synthetic advantage over the [2,3-d] analog, which requires a more complex thermal isomerization route [3]. This makes the compound a cost-effective and synthetically accessible entry point for generating diverse compound libraries.

NCI-60 Screening & Tubulin Polymerization

Employ 2H-pyrrolo[3,2-d]oxazole as the foundation for developing novel antimitotic agents. Elaborated derivatives containing this core have demonstrated potent activity in the NCI-60 panel, with GI50 values reaching the low nanomolar range (19-20 nM) in melanoma and kidney cancer cell lines [4]. The core scaffold's capacity to support high potency makes it a valuable starting point for programs targeting tubulin dynamics, a validated mechanism in oncology.

Selective LOX/LOXL2 Chemical Probes

Source 2H-pyrrolo[3,2-d]oxazole to develop selective chemical probes for the LOX family of enzymes. As shown by the 37-fold difference in potency between LOX (IC50 = 2900 nM) and LOXL2 (IC50 = 78 nM) for related derivatives [1], the scaffold provides a tunable platform for achieving selectivity within this therapeutically relevant enzyme family. This application is critical for deconvoluting the specific roles of LOX and LOXL2 in disease models.

Application
Selection Property
Validation Focus
LOXL2 pathway hit expansion
Scaffold with reported LOXL2 inhibition context
Cell-based target engagement profiling
Heterocyclic library synthesis
Accessible via [3+2] cycloaddition methodology
Synthetic route diversification and yield
Cell-model endpoint review
Scaffold supporting antiproliferative assay response
Cytotoxicity and tubulin polymerization endpoints
LOX isoform selectivity profiling
Tunable LOX/LOXL2 selectivity context
Isoform-specific enzyme inhibition assays
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